Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that features a piperazine ring substituted with a pyrimidyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives can involve catalytic processes such as intermolecular and intramolecular cyclization . These methods are preferred for their high selectivity and efficiency. For example, the catalytic cyclodeamination of ethylenediamine using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO(_2) or zeolite-based systems can achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to target sites . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler derivative with similar structural features.
1-(2-Pyridyl)piperazine: Another related compound with a pyridyl group instead of a pyrimidyl group.
Uniqueness
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its combination of a trimethoxyphenyl group and a pyrimidyl-substituted piperazine ring. This structural complexity enhances its potential for diverse biological activities and applications in medicinal chemistry .
Properties
CAS No. |
66922-71-2 |
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Molecular Formula |
C19H26Cl2N4O4 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C19H24N4O4.2ClH/c1-25-16-11-14(12-17(26-2)18(16)27-3)15(24)13-22-7-9-23(10-8-22)19-20-5-4-6-21-19;;/h4-6,11-12H,7-10,13H2,1-3H3;2*1H |
InChI Key |
HUKJJFWNGNBQQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CC=N3.Cl.Cl |
Origin of Product |
United States |
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